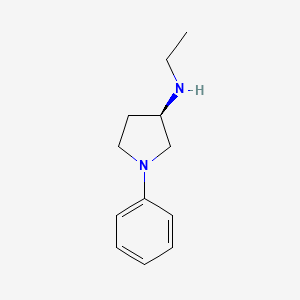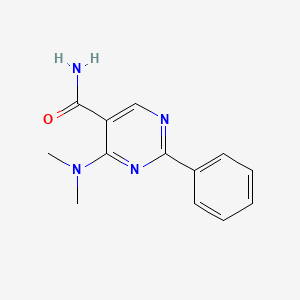![molecular formula C29H27N5O B12919287 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine CAS No. 918795-49-0](/img/structure/B12919287.png)
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a trityloxy group attached to a pent-4-en-2-yl chain, which is further connected to a purine ring system. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trityloxy Intermediate: The trityloxy group is introduced by reacting triphenylmethanol with an appropriate alkyl halide under basic conditions.
Alkylation of the Purine Ring: The trityloxy intermediate is then reacted with a purine derivative, such as 6-chloropurine, under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-2-yl chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the purine ring or the trityloxy group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and nucleic acid binding.
Medicine: In medicine, purine derivatives are explored for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This compound may be evaluated for its efficacy in these areas through in vitro and in vivo studies.
Industry: In the industrial sector, 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
類似化合物との比較
- 6-Chloropurine
- 7-Deazapurine
- 2-Aminopurine
Comparison: Compared to similar compounds, 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine is unique due to the presence of the trityloxy group and the pent-4-en-2-yl chain. These structural features confer distinct chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. The trityloxy group also provides a handle for further functionalization, making this compound versatile for various applications.
特性
CAS番号 |
918795-49-0 |
|---|---|
分子式 |
C29H27N5O |
分子量 |
461.6 g/mol |
IUPAC名 |
7-(1-trityloxypent-4-en-2-yl)purin-6-amine |
InChI |
InChI=1S/C29H27N5O/c1-2-12-25(34-21-33-28-26(34)27(30)31-20-32-28)19-35-29(22-13-6-3-7-14-22,23-15-8-4-9-16-23)24-17-10-5-11-18-24/h2-11,13-18,20-21,25H,1,12,19H2,(H2,30,31,32) |
InChIキー |
RNHZNLHAUWIAAJ-UHFFFAOYSA-N |
正規SMILES |
C=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NC5=NC=NC(=C54)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)


![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)

![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12919240.png)







